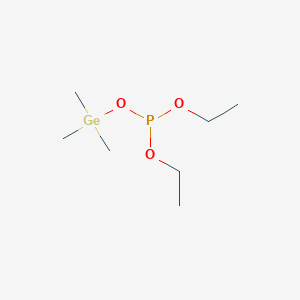
4-Ethoxy-2,2-dimethyl-3,5-dioxa-4-phospha-2-germaheptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethoxy-2,2-dimethyl-3,5-dioxa-4-phospha-2-germaheptane is an organophosphorus compound that contains both germanium and phosphorus atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-2,2-dimethyl-3,5-dioxa-4-phospha-2-germaheptane typically involves the reaction of germanium and phosphorus precursors under controlled conditions. One common method involves the reaction of a germanium halide with a phosphorus-containing ligand in the presence of an ethoxy group. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the sensitive intermediates.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
4-Ethoxy-2,2-dimethyl-3,5-dioxa-4-phospha-2-germaheptane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form oxides of germanium and phosphorus.
Reduction: Reduction reactions can lead to the formation of lower oxidation state species.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield germanium dioxide and phosphorus pentoxide, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
4-Ethoxy-2,2-dimethyl-3,5-dioxa-4-phospha-2-germaheptane has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of complex organometallic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of advanced materials, such as semiconductors and catalysts.
Mechanism of Action
The mechanism of action of 4-Ethoxy-2,2-dimethyl-3,5-dioxa-4-phospha-2-germaheptane involves its interaction with molecular targets through its germanium and phosphorus centers. These interactions can lead to the formation of coordination complexes and the modulation of biochemical pathways. The specific pathways involved depend on the context of its application, such as catalysis or biological activity.
Comparison with Similar Compounds
Similar Compounds
3,5-Dioxa-4-phospha-2-silaheptan-7-oic acid: Contains silicon instead of germanium.
4-Ethoxy-2,2-dimethyl-4-phenyl-3,5-dioxa-2,4-disilaheptane: Contains silicon and phenyl groups.
Uniqueness
4-Ethoxy-2,2-dimethyl-3,5-dioxa-4-phospha-2-germaheptane is unique due to the presence of both germanium and phosphorus atoms, which impart distinct chemical and physical properties. This makes it a valuable compound for specialized applications in materials science and catalysis.
Properties
CAS No. |
57006-88-9 |
|---|---|
Molecular Formula |
C7H19GeO3P |
Molecular Weight |
254.83 g/mol |
IUPAC Name |
diethyl trimethylgermyl phosphite |
InChI |
InChI=1S/C7H19GeO3P/c1-6-9-12(10-7-2)11-8(3,4)5/h6-7H2,1-5H3 |
InChI Key |
QUCADXKCHUVUEL-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(OCC)O[Ge](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



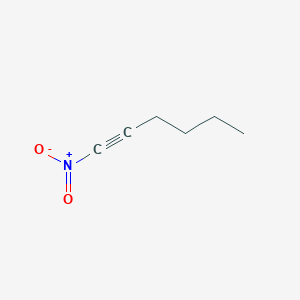

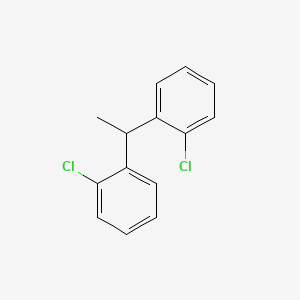

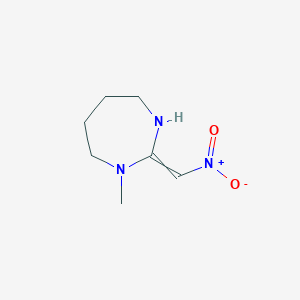

![5-Bromo-2-[(2-chloroethoxy)(2-chloropropoxy)phosphoryl]hexan-2-yl 2-bromoethyl phosphate](/img/structure/B14624835.png)
![2-[(Ethylsulfanyl)methyl]-1-methyl-1H-pyrrole](/img/structure/B14624843.png)
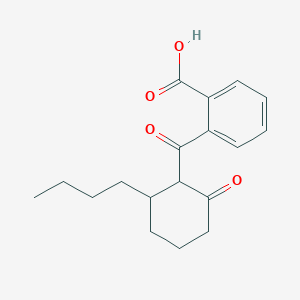
![1-[2-(4-Fluorophenyl)heptyl]imidazole;nitric acid](/img/structure/B14624849.png)
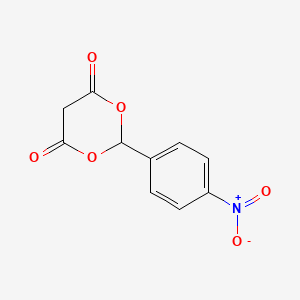

![2H-Pyrano[3,2-h][1]benzoxepin-6(7H)-one, 3,4,8,9-tetrahydro-](/img/structure/B14624868.png)
